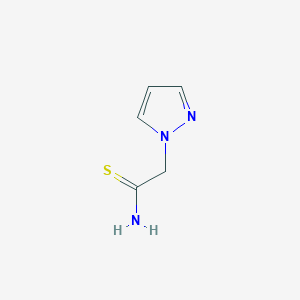

2-(1H-pyrazol-1-yl)ethanethioamide

Description

Significance of Pyrazole (B372694) Scaffolds in Organic and Inorganic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in both organic and inorganic chemistry. mdpi.comresearchgate.net Its prevalence stems from its versatile nature, serving as a foundational scaffold in the synthesis of a vast array of chemical entities. mdpi.comnih.gov

Pyrazole derivatives are recognized as highly influential N-heterocycles due to their adaptability as synthetic intermediates. mdpi.com They are instrumental in constructing more complex molecules for applications in materials science, agrochemicals, and pharmaceuticals. mdpi.comnih.govbiosynce.comnih.gov The ability to functionalize the pyrazole ring at its various positions allows for the fine-tuning of its chemical and physical properties, making it a versatile building block in organic synthesis. mdpi.comrsc.org The synthesis of these derivatives can be achieved through various methods, including classical cyclocondensation reactions and [3+2] cycloaddition reactions. mdpi.com

The pyrazole moiety is a key constituent in a wide range of chemical structures, from simple organic molecules to complex coordination compounds and polymers. mdpi.combiosynce.com In medicinal chemistry, the pyrazole core is present in numerous drugs with diverse biological activities. mdpi.combiosynce.comglobalresearchonline.net In materials science, pyrazole-containing polymers can exhibit unique optical and electronic properties. biosynce.com Furthermore, the nitrogen atoms of the pyrazole ring readily coordinate with metal ions, making pyrazole derivatives valuable ligands in the formation of metal-organic frameworks (MOFs) and other coordination complexes. biosynce.comacs.orgresearchgate.netbohrium.com

Importance of the Thioamide Functional Group in Synthetic Design

The thioamide group, an isostere of the amide group where the oxygen atom is replaced by sulfur, is a functional group of growing importance in synthetic design. chemrxiv.orgku.dk This single-atom substitution imparts unique properties that are leveraged in various chemical applications. chemrxiv.orgnih.gov

Thioamides possess distinct structural and electronic features compared to their amide counterparts. The carbon-sulfur double bond in thioamides is longer and weaker than the carbon-oxygen double bond in amides. nih.govnih.govnih.gov The lower electronegativity and larger size of the sulfur atom result in a higher contribution of the polar resonance form, leading to a higher rotational barrier around the C-N bond. nih.gov Thioamides are also more reactive towards both electrophiles and nucleophiles. nih.gov They are stronger hydrogen bond donors but weaker acceptors than amides. nih.govnih.gov

| Property | Thioamide | Amide |

| C=X Bond Length | Longer (C=S) | Shorter (C=O) |

| C-N Bond Character | Higher double bond character | Lower double bond character |

| Hydrogen Bond Donating Ability | Stronger | Weaker |

| Hydrogen Bond Accepting Ability | Weaker | Stronger |

| Electronegativity of X | Lower (Sulfur) | Higher (Oxygen) |

This table provides a comparative overview of the key structural and electronic properties of thioamides and amides.

The thioamide functionality is a versatile precursor for the synthesis of various heterocyclic compounds. chim.itacs.orgtaylorandfrancis.comnih.gov The presence of nucleophilic nitrogen and sulfur atoms, along with an electrophilic thiocarbonyl carbon, allows for a variety of cyclization reactions with dielectrophilic reagents. acs.org This reactivity has been exploited to construct a wide range of heterocycles, including thiazoles, thiadiazines, and pyridines. acs.orgrsc.org

Conceptual Framework of 2-(1H-Pyrazol-1-yl)ethanethioamide within the Pyrazole-Thioamide Class

The compound this compound represents a specific embodiment of the pyrazole-thioamide architectural class. It combines the versatile pyrazole scaffold with the reactive thioamide functional group, linked by a flexible ethanediyl bridge. While specific research on this exact molecule is not extensively detailed in the provided search results, its conceptual framework can be understood by considering the established chemistry of its constituent parts. The pyrazole moiety provides a stable, aromatic core that can participate in various interactions, while the thioamide group offers a site for further chemical transformations and potential biological interactions. The synthesis of related structures, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles from N-pyrazoline-thioamides, suggests that this compound could serve as a valuable intermediate in the synthesis of more complex heterocyclic systems. nih.govcardiff.ac.uk The study of such molecules contributes to the broader understanding of how these two important functional groups can be combined to create novel chemical entities with potentially useful properties.

Unique Structural Features of the this compound Core

The core structure of This compound is characterized by a pyrazole ring linked to an ethanethioamide moiety via a nitrogen atom. This arrangement gives rise to several key structural features that dictate its chemical behavior.

The pyrazole ring itself is an aromatic system with a distinct electronic distribution. The two nitrogen atoms influence the electron density of the ring, making certain positions more susceptible to electrophilic or nucleophilic attack. The ethanethioamide group, -CH2C(=S)NH2, introduces a flexible side chain with a thioamide functional group. The carbon-sulfur double bond (thione) is a key feature, influencing the molecule's spectroscopic properties and its ability to act as a hydrogen bond donor and acceptor.

The rotational freedom around the single bonds in the ethyl linker allows the pyrazole and thioamide moieties to adopt various conformations. This conformational flexibility can be crucial in its interaction with other molecules, such as metal centers or biological macromolecules.

Table 1: Key Structural and Spectroscopic Features of Related Pyrazole Derivatives

| Feature | Description | Expected Characteristics for this compound |

| Pyrazole Ring Protons | Signals in ¹H NMR spectra characteristic of the pyrazole ring protons. | Distinct chemical shifts for the protons at positions 3, 4, and 5 of the pyrazole ring. |

| Methylene (B1212753) Protons | A singlet in ¹H NMR for the CH₂ group connecting the pyrazole and thioamide moieties. | A singlet peak integrating to two protons. |

| Thioamide Protons | Broad signals in ¹H NMR for the NH₂ protons of the thioamide group. | One or two broad signals, potentially exchangeable with D₂O. |

| C=S Stretching | A characteristic absorption band in the IR spectrum. | An absorption band in the region of 850-1250 cm⁻¹. |

| N-H Stretching | Absorption bands in the IR spectrum corresponding to the N-H bonds of the thioamide. | Bands in the region of 3100-3400 cm⁻¹. mdpi.com |

This table is based on data from related pyrazole and thioamide compounds and represents expected values for this compound.

Scope of Research Focus on the Chemical Compound

Research interest in This compound and its close analogs stems primarily from their potential as versatile building blocks in coordination chemistry and medicinal chemistry.

In the realm of coordination chemistry , pyrazole-based ligands are highly valued for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The presence of both a pyrazole ring and a thioamide group in This compound offers multiple potential coordination sites. The nitrogen atoms of the pyrazole ring and the sulfur and nitrogen atoms of the thioamide group can all participate in binding to a metal center, leading to the formation of mono- or polynuclear complexes with interesting structural and electronic properties. Studies on related pyrazole-acetamide ligands have shown their ability to form coordination complexes with metals like cadmium and copper, suggesting a similar potential for the thioamide derivative. nih.gov

From a medicinal chemistry perspective, pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com The thioamide functionality is also a key component in a number of pharmacologically active compounds. The combination of these two pharmacophores in This compound makes it a candidate for biological screening. For instance, various pyrazole derivatives containing a thiourea (B124793) or thioamide skeleton have been investigated as potential anticancer agents. nih.gov

Furthermore, the thioamide group can serve as a synthetic handle for the construction of more complex heterocyclic systems. For example, thioamides are known to react with α-haloketones to form thiazole (B1198619) rings. This reactivity opens up avenues for the use of This compound as an intermediate in the synthesis of novel pyrazole-thiazole hybrids, which are also of interest for their potential biological activities.

Table 2: Potential Research Applications of this compound

| Research Area | Focus of Investigation | Rationale based on Analogous Compounds |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Pyrazole-acetamides form stable metal complexes. nih.gov Thioamides are known to be excellent ligands. |

| Medicinal Chemistry | Evaluation of antimicrobial and anticancer activity. | Pyrazole and thioamide moieties are known pharmacophores. nih.govnih.govmdpi.com |

| Synthetic Chemistry | Use as a precursor for the synthesis of other heterocycles. | Thioamides can be converted to thiazoles. |

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3S |

|---|---|

Molecular Weight |

141.2 g/mol |

IUPAC Name |

2-pyrazol-1-ylethanethioamide |

InChI |

InChI=1S/C5H7N3S/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9) |

InChI Key |

HTDGZXPSIFMQPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CC(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Pyrazol 1 Yl Ethanethioamide and Its Analogues

Direct Synthetic Routes to Pyrazole-Tethered Thioamides

Recent advancements in organic synthesis have led to the development of direct and efficient methods for producing pyrazole-tethered thioamides. These strategies often focus on operational simplicity and the use of readily available starting materials. beilstein-journals.orgresearchgate.net

Three-Component Reaction Strategies

A highly effective approach for the synthesis of pyrazole-tethered thioamides involves a one-pot, three-component reaction. beilstein-journals.orgresearchgate.net This method brings together a pyrazole (B372694) carbaldehyde, a secondary amine, and elemental sulfur in a single synthetic operation. beilstein-journals.orgresearchgate.net

This three-component strategy offers a straightforward route to a diverse range of pyrazole-thioamide conjugates. beilstein-journals.orgresearchgate.net By varying the pyrazole carbaldehyde (substituted at the C-3, C-4, or C-5 position), a wide array of analogues can be synthesized. beilstein-journals.org The use of elemental sulfur as the sulfur source is particularly advantageous due to its low toxicity and abundance. beilstein-journals.org

The efficiency of this three-component reaction is highly dependent on the reaction conditions. beilstein-journals.org Key parameters that have been optimized include the choice of solvent and the reaction temperature. beilstein-journals.orgnih.gov For instance, dimethylformamide (DMF) has been identified as a superior solvent for this transformation, leading to higher yields compared to other solvents. researchgate.net

The scope of this methodology has been demonstrated to be broad, accommodating various substituted pyrazole carbaldehydes and a range of cyclic secondary amines. beilstein-journals.org This flexibility allows for the creation of a library of pyrazole-tethered thioamides with diverse structural features. For example, pyrazole-3-carbaldehydes, pyrazole-4-carbaldehydes, and even the more reactive pyrazole-5-carbaldehydes have been successfully employed, yielding the desired thioamide products in moderate to excellent yields. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of Pyrazole C-3-Tethered Thioamides This table showcases the substrate scope for the synthesis of pyrazole C-3-tethered thioamides using various pyrazole-3-carbaldehydes and secondary amines.

| Pyrazole-3-carbaldehyde | Secondary Amine | Product | Yield (%) |

| 1 | A | 1A | 76 |

| 1 | B | 1B | 90 |

| 1 | C | 1C | 82 |

| 2 | C | 2C | 85 |

| 3 | C | 3C | 78 |

| 4 | C | 4C | 53 |

Data sourced from a 2023 study on metal-free C-S/C-O bond formation. beilstein-journals.org

Catalyst-Free Approaches for Thioamide Formation

A significant advantage of the aforementioned three-component reaction is that it can proceed efficiently without the need for a metal catalyst. beilstein-journals.orgresearchgate.net This aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal reagents. chemistryviews.org

The direct formation of the carbon-sulfur (C–S) bond in the thioamide is a key step in these synthetic routes. beilstein-journals.orgresearchgate.net The development of metal-free protocols for this transformation is a notable achievement. beilstein-journals.orgresearchgate.net These methods rely on the inherent reactivity of the starting materials under optimized conditions to achieve the desired bond formation. beilstein-journals.orgrsc.org

The choice of solvent can play a crucial role in catalyst-free reactions. researchgate.netnih.gov Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for the synthesis of thioamides from pyrazole aldehydes, secondary amines, and elemental sulfur at elevated temperatures. bohrium.combohrium.comresearchgate.net In some oxidative coupling reactions, DMSO can even act as the oxidant, facilitating the transformation without the need for an external oxidizing agent. rsc.org This highlights the importance of solvent selection in designing efficient and environmentally friendly synthetic protocols. nih.gov

Table 2: Screening of Reaction Conditions for Pyrazole-Conjugated Thioamide Formation This table illustrates the effect of different solvents and temperatures on the yield of a model reaction to form a pyrazole-conjugated thioamide.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O | rt | 24 | NR |

| 2 | H₂O | 100 | 24 | NR |

| 3 | Toluene (B28343) | 100 | 24 | 30 |

| 4 | Dioxane | 100 | 24 | 42 |

| 5 | CH₃CN | 80 | 24 | 55 |

| 6 | DMF | 100 | 24 | 70 |

| 7 | DMSO | 100 | 24 | 65 |

NR = No Reaction. Data adapted from a study on metal- and catalyst-free C–S/C–O bond-formation strategy. beilstein-journals.orgnih.gov

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods are pivotal in synthetic chemistry, allowing for the introduction of the thioamide functional group at a late stage of a synthetic sequence. This approach is particularly valuable when the thioamide group is incompatible with earlier reaction conditions. Key strategies include the thionation of corresponding amide precursors and specialized rearrangement reactions.

A primary and straightforward route to thioamides is the thionation of their oxygen-containing analogues, amides. This conversion involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a premier thionating agent in modern organic synthesis. It is prized for its mild reaction conditions and high efficiency in converting a wide array of carbonyl compounds, including amides, into their corresponding thiocarbonyls. organic-chemistry.orgnih.gov The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen bond as the thermodynamic driving force. organic-chemistry.orgnih.gov

The synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide can be directly envisioned by the thionation of its precursor, 2-(1H-pyrazol-1-yl)acetamide. This reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, non-protic solvent such as toluene or dioxane. The reaction rate for amides is generally faster than for esters, which can allow for selective thionation in molecules containing both functional groups. organic-chemistry.org While literature specifically detailing the thionation of 2-pyrrole carboxylates exists, highlighting the utility of Lawesson's reagent for five-membered heterocyclic systems, the principle is directly applicable to pyrazole derivatives. rsc.org

Table 1: Thionation of a Pyrazole Acyl Derivative using Lawesson's Reagent

| Reactant | Reagent | Product |

| 2-(1H-Pyrazol-1-yl)acetamide | Lawesson's Reagent | This compound |

The Willgerodt–Kindler reaction is a powerful transformation for preparing thioamides from carbonyl compounds. The classic reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine (B109124). wikipedia.orgorganic-chemistry.org This process results in the oxidation of the carbonyl compound and the migration of the resulting thioamide group to the terminal position of the alkyl chain. wikipedia.org

Modern variants of this reaction have expanded its scope and utility, allowing for the synthesis of a diverse range of thioamides under milder and more efficient conditions. nih.gov A particularly relevant modification involves the reaction of pyrazole aldehydes with elemental sulfur and a secondary amine. researchgate.net This one-pot, three-component reaction proceeds without the need for a metal catalyst and can be performed in solvents like DMSO or even under solvent-free conditions. researchgate.netresearchgate.net This approach directly yields pyrazole-tethered thioamides, demonstrating a significant advancement over the classical conditions which often required high temperatures and led to complex product mixtures. nih.govresearchgate.net

Table 2: Willgerodt-Kindler Type Synthesis of a Pyrazole Thioamide

| Aldehyde | Amine | Sulfur Source | Product |

| Pyrazole-4-carbaldehyde | Morpholine | Elemental Sulfur (S₈) | (Pyrazol-4-yl)(morpholino)methanethione |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of heterocyclic compounds. mdpi.com

A notable example of an MCR for generating complex pyrazole-containing heterocycles involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones. figshare.com In this process, these three components condense in a one-pot reaction, often mediated by a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to form novel pyrazole-linked thiazole (B1198619) derivatives. figshare.com Although this specific MCR yields a thiazole ring fused or linked to the pyrazole, it exemplifies the powerful strategy of using a thioamide as a key building block to construct complex heterocyclic systems centered around a pyrazole core. The thioamide's sulfur and nitrogen atoms are incorporated into the newly formed ring system.

Table 3: Multicomponent Reaction for Pyrazole-Thiazole Hybrids

| Component 1 | Component 2 | Component 3 | Resulting Heterocyclic System |

| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | Pyrazole-Linked Thiazole |

Thiosemicarbazide (B42300) is a versatile and fundamental building block in heterocyclic synthesis, capable of reacting with a wide variety of compounds to form rings such as pyrazoles, thiazoles, and thiadiazoles. researchgate.netscribd.com Its utility stems from the multiple nucleophilic sites within its structure. researchgate.net

The reaction of thiosemicarbazide with β-dicarbonyl compounds or their equivalents is a classic method for constructing the pyrazole ring. For instance, condensing thiosemicarbazide with a 1,3-dicarbonyl compound, such as acetylacetone, leads to the formation of a pyrazole ring with a thiocarboxamide group at the 1-position (e.g., 3,5-dimethyl-1H-pyrazole-1-carbothioamide). dntb.gov.ua Similarly, reaction with α,β-unsaturated ketones or α-haloketones can also lead to pyrazole-1-carbothioamides. scribd.com This strategy directly installs a thioamide functional group onto the pyrazole nitrogen atom during the ring-forming step, providing a direct and efficient route to N-thioacyl pyrazoles.

Table 4: Pyrazole Synthesis via Thiosemicarbazide Cyclization

| Thiosemicarbazide | Carbonyl Compound | Resulting Product |

| Thiosemicarbazide | 2,3-Dibromo-3-phenyl-1-(thien-2-yl)propan-1-one | 4-Hydroxy-5-phenyl-3-(thien-2-yl)pyrazole-1-carbothioamide scribd.com |

| Thiosemicarbazide | Acetylacetone | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide dntb.gov.ua |

Multicomponent Condensation Reactions for Thioamide-Containing Pyrazoles

Green Chemistry Principles in the Synthesis of Pyrazole-Thioamide Scaffolds

The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methodologies for a wide array of heterocyclic compounds, including pyrazole-thioamide scaffolds. nih.gov These approaches aim to minimize environmental impact by adhering to the principles of green chemistry, such as improving atom economy, utilizing safer solvents and reagents, and employing energy-efficient reaction conditions. nih.govresearchgate.net The focus has shifted towards creating protocols that are not only high-yielding and efficient but also operationally simple and environmentally benign. nih.gov

Development of Environmentally Benign Synthetic Protocols

The pursuit of environmentally friendly synthetic routes for pyrazole-thioamides has led to the exploration of various innovative techniques that offer significant advantages over traditional methods. These modern approaches often result in higher yields, shorter reaction times, and a considerable reduction in waste generation. researchgate.netijprt.org

A key area of advancement is the use of alternative energy sources, such as microwave irradiation and ultrasound, to drive chemical reactions. ijprt.orgrsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times—from hours to mere minutes—while simultaneously improving product yields. dergipark.org.trnih.gov For instance, pyrazole derivatives have been synthesized efficiently under microwave irradiation in one-pot procedures, which simplifies the process and reduces waste. nih.govresearchgate.net Studies have shown that microwave-assisted synthesis can be conducted in aqueous media or even under solvent-free conditions, further enhancing the green credentials of the protocol. dergipark.org.trnih.govresearchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the energy of acoustic cavitation to accelerate reactions. researchgate.net This method has been successfully applied to the synthesis of various pyrazole derivatives, including those with thioamide functionalities, often under catalyst-free conditions. researchgate.netjmchemsci.com The use of ultrasound can lead to higher product yields and selectivity while minimizing the consumption of energy and solvents. researchgate.net

Multi-component, one-pot reactions represent another cornerstone of green synthetic strategies for pyrazole scaffolds. researchgate.net These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient and atom-economical than traditional multi-step syntheses. researchgate.net Researchers have developed one-pot procedures for synthesizing pyrazole-tethered thioamides by reacting pyrazole carbaldehydes, secondary amines, and elemental sulfur in a single operation, completely avoiding the use of metal catalysts. d-nb.infonih.gov

The following table summarizes and compares conventional and green synthetic methods for pyrazole derivatives, highlighting the improvements offered by green protocols.

Use of Recyclable Solvents and Reagents

A significant aspect of greening the synthesis of pyrazole-thioamides involves replacing hazardous organic solvents with more environmentally benign alternatives. nih.gov Water is a highly desirable solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. nih.gov One-pot syntheses of pyrazole derivatives have been successfully carried out in water under microwave irradiation, demonstrating a clean and efficient approach. nih.gov

Ionic liquids have also gained attention as green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. nih.gov For example, the ionic liquid [Et3NH][HSO4] has been used as a recyclable catalyst for the one-pot, solvent-free synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing high yields and easy work-up procedures. researchgate.net The catalyst could be recovered and reused multiple times without a significant drop in its activity. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. researchgate.net Microwave-assisted, solvent-free synthesis has been effectively used to produce pyrazole derivatives, where neat reagents are reacted together, often on a solid support. researchgate.netresearchgate.net

The development of catalyst-free synthetic methods is another important stride in green chemistry. asianpubs.org An operationally simple, metal-free, and catalyst-free protocol for the synthesis of pyrazole-conjugated thioamides has been reported. d-nb.infonih.gov This method involves a three-component reaction between pyrazole carbaldehydes, secondary amines, and elemental sulfur in solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). d-nb.infobeilstein-journals.org While these are organic solvents, the avoidance of metal catalysts simplifies purification and reduces toxic waste. d-nb.info In some cases, dimethyl sulfoxide (DMSO) has been employed as a solvent in catalyst-free syntheses of thioamides from pyrazole aldehydes. asianpubs.orgresearchgate.net

The table below presents research findings on the use of recyclable and greener solvents in the synthesis of pyrazole derivatives.

Reaction Mechanisms and Mechanistic Studies of Pyrazole Thioamide Transformations

Mechanistic Elucidation of C–S/C–O Bond-Forming Reactions

An operationally simple, metal-free, and catalyst-free approach has been developed for the synthesis of pyrazole-tethered thioamides. beilstein-journals.orgresearchgate.netbeilstein-archives.orgd-nb.info This method involves a three-component reaction between diverse pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.orgd-nb.info The process is noted for its broad substrate scope and straightforward reaction conditions. beilstein-journals.orgresearchgate.netd-nb.info

Based on experimental observations and existing literature, a plausible mechanistic pathway for the formation of thioamide-linked pyrazole derivatives has been proposed. beilstein-journals.org The reaction is initiated by the condensation of a pyrazole-carbaldehyde with a secondary amine (e.g., morpholine) to form an iminium intermediate. beilstein-journals.orgresearchgate.net Concurrently, the secondary amine attacks the elemental sulfur to generate a polysulfide intermediate. beilstein-journals.org This polysulfide intermediate then reacts with the iminium intermediate. The subsequent step involves an oxidation process that results in the final pyrazole-thioamide conjugate. beilstein-journals.org

A similar mechanism is proposed for the formation of amide-linked pyrazoles, where an imine intermediate is formed from the pyrazole carbaldehyde and an amine. beilstein-journals.org This intermediate is then attacked by an oxidizing agent like hydrogen peroxide, leading to the final amide product after the loss of a water molecule. beilstein-journals.org

Table 1: Proposed Intermediates in Thioamide Formation

| Step | Reactants | Intermediate | Description |

|---|---|---|---|

| 1 | Pyrazole-carbaldehyde, Secondary Amine | Iminium Intermediate | Condensation reaction |

| 2 | Secondary Amine, Elemental Sulfur | Polysulfide Intermediate | Nucleophilic attack on sulfur |

| 3 | Iminium Intermediate, Polysulfide Intermediate | Adduct | Reaction between the two intermediates |

To determine the nature of the reaction mechanism for thioamide formation, control experiments have been conducted. beilstein-journals.org Specifically, the reaction was performed in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a well-known radical scavenger. beilstein-journals.orgresearchgate.net The experiment showed that the presence of TEMPO did not inhibit the reaction or significantly affect the yield of the desired pyrazole-thioamide product. beilstein-journals.orgresearchgate.net This outcome strongly suggests that the reaction does not proceed through a radical pathway. beilstein-journals.orgresearchgate.net Therefore, a non-radical, likely ionic, mechanism is the operative pathway for this transformation. beilstein-journals.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

Pyrazole-thioamides are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov These cyclization reactions lead to the formation of novel molecular frameworks incorporating the pyrazole nucleus.

N-Thiocarbamoylpyrazole derivatives are key intermediates in the synthesis of pyrazole-linked thiazoles. nih.gov These derivatives can be cyclized using reagents such as ethyl bromoacetate or various phenacyl bromides. nih.gov This cyclization reaction provides a direct route to novel pyrazolothiazol-4(5H)-ones and pyrazolothiazoles. nih.gov The synthesis of C-C linked pyrazolyl-thiazoles has also been achieved from α-tosyloxy pyrazolylketones and various thioamides. researchgate.net The development of these pyrazole-thiazole scaffolds is driven by their potential as EP1 receptor antagonists. nih.govnih.gov

The oxidative dimerization of thioamides is an effective method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles. digitellinc.comsemanticscholar.org This reaction can be mediated by various oxidizing agents, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). semanticscholar.org Recently, an environmentally friendly, biocatalytic method has been developed using vanadium haloperoxidases (VHPOs) for this transformation. digitellinc.com This enzymatic approach is particularly noteworthy as it represents a sustainable alternative to methods that often require harsh and corrosive oxidants. digitellinc.com The 1,2,4-thiadiazole core is a significant structural element in many biologically active compounds. digitellinc.com

Theoretical and Computational Insights into Reaction Mechanisms

Theoretical and computational studies provide valuable insights into the reactivity and reaction mechanisms of pyrazole-containing compounds. Density Functional Theory (DFT) calculations have been employed to study the reactivity of pyrazaboles with amines and pyrazoles, analyzing SN1 and SN2 mechanisms. scholaris.ca Computational studies have also been used to investigate the electronic structure, NMR data, and other physical properties of pyrazole-thiophene-based amide derivatives. mdpi.com Furthermore, theoretical calculations have been utilized to propose mechanisms for reactions involving protic pyrazole complexes, such as the heterolytic N-N bond cleavage of coordinated hydrazine (B178648), where the pyrazole NH group plays a crucial role. mdpi.com These computational approaches are instrumental in understanding the intricate details of reaction pathways and predicting the properties of novel synthesized compounds.

DFT-Based Mechanistic Proposals for Pyrazole Ring Formation

Density Functional Theory (DFT) and other quantum chemical calculations serve as powerful tools for elucidating the complex reaction pathways involved in the synthesis of heterocyclic systems like pyrazoles. These computational studies provide insights into transition states, reaction intermediates, and the energetic favorability of proposed mechanisms that are often difficult to discern through experimental methods alone.

One such theoretical investigation focused on the ring closure of arylhydrazones to form fused pyrazole systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-c]pyridazines. nih.gov Experimental results indicated that the reaction is accelerated under both acidic and basic conditions. nih.gov Quantum chemical calculations were employed to probe the key mechanistic step, suggesting a direct cyclization pathway. A critical aspect of this study was the analysis of the transition state's aromaticity using computed magnetic properties. This analysis revealed that the character of the cyclization could be tuned between a pericyclic and pseudopericyclic route depending on the medium, a subtle but significant mechanistic detail uncovered through computational modeling. nih.gov

General advice for modeling such transition states in silico suggests that for reactions without significant radical character, DFT calculations at the B3LYP/6-31G(d,p) level of theory are often sufficient. researchgate.net To achieve more reliable and nuanced energy profiles, the inclusion of vibrational calculations to confirm transition states and the use of a solvation model are recommended to compare free energies rather than just enthalpies. researchgate.net

Table 1: Key Findings from DFT-Based Study of Fused Pyrazole Formation

| Mechanistic Aspect | Computational Finding | Implication |

| Key Reaction Step | Direct cyclization of arylhydrazone | A concerted or near-concerted ring closure is the primary pathway. |

| Transition State | Medium-dependent pericyclic or pseudopericyclic character | The electronic nature of the transition state is flexible and influenced by the reaction environment. |

| Catalysis | Reaction accelerated in acidic or basic conditions (experimental) | The cyclization is susceptible to protonation or deprotonation events that lower the activation energy. |

Analysis of Metal-Mediated N–N Coupling in Pyrazole Synthesis

The formation of the crucial N–N bond in the pyrazole ring can be achieved through various synthetic strategies, with metal-mediated coupling representing a significant, albeit uncommon, approach. Mechanistic studies in this area are vital for developing new catalytic processes for N–N bond formation.

A detailed mechanistic study has been reported on the synthesis of pyrazoles via the oxidation-induced N–N coupling of diazatitanacycles. nih.govorganic-chemistry.orgrsc.org This process involves a sequential two-electron, ligand-centered oxidation occurring on a single titanium complex. nih.gov The study utilized oxidants such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and ferrocenium (Fc⁺) salts to probe the reaction pathway.

When using TEMPO as the oxidant, kinetic studies revealed that the first of the two required oxidations is the rate-determining step. nih.govorganic-chemistry.orgrsc.org The mechanism involves a dissociative exchange with a pyridine ligand, underscoring that the coordination of TEMPO to the titanium center is critical for reactivity. nih.gov Further investigation into the post-rate-determining step considered two possibilities: a disproportionation reaction or a direct second oxidation by another equivalent of TEMPO. Evidence suggested that the direct oxidation pathway is more likely. nih.gov

In contrast, oxidations with Fc⁺ salts highlighted the importance of the counterion. Productive reactivity was observed only when coordinating counteranions, such as chloride (Cl⁻), were present. nih.govorganic-chemistry.orgrsc.org This "halide effect" suggests that the coordinating anion facilitates an "inner-sphere-like" oxidation, further emphasizing the crucial role of oxidant coordination to the metal center in driving the N–N coupling reaction. nih.gov These findings point towards an inner-sphere mechanism, where metal-oxidant bond formation occurs concurrently with ligand oxidation. nih.gov

Table 2: Comparison of Oxidants in Ti-Mediated Pyrazole Synthesis

| Feature | TEMPO Oxidation | Ferrocenium (Fc⁺) Salt Oxidation |

| Proposed Mechanism | Inner-sphere; dissociative exchange with pyridine | "Inner-sphere-like" |

| Rate-Limiting Step | The first of two oxidation events | Not explicitly determined, but reactivity is dependent on counterion |

| Critical Factor | Coordination of TEMPO to the Ti center | Presence of a coordinating counteranion (e.g., Cl⁻) |

| Overall Process | Sequential two-electron ligand-centered oxidation | Sequential two-electron ligand-centered oxidation |

Role of Proton-Responsive Sites in Pyrazole-Containing Catalytic Systems

N-unsubstituted pyrazoles feature a pyrrole-like NH group that can act as a "proton-responsive site." This acidic proton plays a crucial role in modulating the electronic properties and catalytic activity of metal complexes containing pyrazole-based ligands. researchgate.net The ability to donate this proton allows the pyrazole ligand to act as a strong electron donor through deprotonation, influencing the reactivity of the coordinated metal center. researchgate.net

The significance of this proton-responsive functionality is demonstrated in catalysis. For example, in certain iridium-catalyzed reactions, complexes featuring protic pyrazole groups exhibit superior catalytic activity compared to their N-methylpyrazole analogues, which lack the acidic proton. researchgate.net This enhancement is attributed to the strong electron donation to the iridium center that occurs upon deprotonation of the pyrazole ligand. researchgate.net

Furthermore, these proton-responsive sites can participate in a hydrogen-bonding network within the secondary coordination sphere. This network can be critical for the catalytic cycle. For instance, in a disproportionation reaction catalyzed by a ruthenium complex, the protic pyrazole unit is essential for N–N bond cleavage. An analogous complex with non-protic arms shows no catalytic activity, highlighting that the proton-responsive unit is directly involved in the mechanism. researchgate.net In other systems, these sites can facilitate proton relay. A proposed mechanism for formic acid dehydrogenation involves a two-point hydrogen bond between a protic pyrazole–pyridinium unit and an external formic acid molecule, which facilitates protonation of a hydrido ligand. researchgate.net

Table 3: Influence of Proton-Responsive Sites on Catalysis

| Catalyst System Feature | Observation | Mechanistic Role of Proton-Responsive Site |

| Protic vs. N-Methylated Ligands | Iridium complexes with protic pyrazoles show higher catalytic activity. researchgate.net | Increases electron donation to the metal center via deprotonation. researchgate.net |

| N–N Bond Cleavage | Ruthenium complex requires protic pyrazole unit for catalytic activity. researchgate.net | Participates in the reaction mechanism within the second coordination sphere. researchgate.net |

| Proton Relay | Proposed mechanism in formic acid dehydrogenation. researchgate.net | Facilitates proton transfer to a key ligand via a hydrogen-bonding network. researchgate.net |

Structural Elucidation and Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the atomic arrangement and connectivity can be constructed.

The ¹H NMR spectrum of 2-(1H-pyrazol-1-yl)ethanethioamide provides key information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring protons, the methylene (B1212753) (-CH₂) group, and the thioamide (-CSNH₂) protons.

The protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. Specifically, the proton at position 3 (H-3) and position 5 (H-5) of the pyrazole ring are observed as doublets, while the proton at position 4 (H-4) appears as a triplet. The methylene protons adjacent to the pyrazole nitrogen and the thioamide group resonate as a singlet, indicating no adjacent protons to couple with. The two protons of the thioamide NH₂ group may appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shifts can vary slightly depending on the solvent used.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Thioamide (-CSNH ₂) | ~9.5 - 9.0 | Broad Singlet |

| Pyrazole H-5 | ~7.8 - 7.6 | Doublet |

| Pyrazole H-3 | ~7.5 - 7.4 | Doublet |

| Pyrazole H-4 | ~6.4 - 6.2 | Triplet |

| Methylene (-CH ₂-) | ~4.5 - 4.3 | Singlet |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected: three for the pyrazole ring carbons, one for the methylene carbon, and one for the thioamide carbon (C=S).

The thioamide carbonyl carbon (C=S) is characteristically found far downfield, often around 198 ppm, due to the deshielding effect of the sulfur atom. rsc.org The carbons of the pyrazole ring (C-3, C-4, and C-5) appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The methylene carbon (-CH₂-) signal appears at a higher field compared to the aromatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thioamide (C =S) | ~198.1 rsc.org |

| Pyrazole C-5 | ~139.5 |

| Pyrazole C-3 | ~130.0 |

| Pyrazole C-4 | ~106.0 |

| Methylene (-C H₂-) | ~52.7 rsc.org |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

To unambiguously confirm the atomic connectivity and spatial relationships within the molecule, advanced 2D NMR techniques can be employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the pyrazole ring (H-3, H-4, and H-5), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the pyrazole H-3, H-4, and H-5 signals to the C-3, C-4, and C-5 signals, and the methylene proton signal to the methylene carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation between the methylene protons (-CH₂-) and the pyrazole ring carbons (C-5 and C-3), confirming the attachment of the ethanethioamide group to the N-1 position of the pyrazole ring. ipb.pt It would also show correlations between the pyrazole protons and adjacent pyrazole carbons, further solidifying the ring structure assignment.

These advanced methods are powerful tools for resolving structural ambiguities and providing a comprehensive picture of the molecular architecture. ipb.ptresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com This technique is particularly effective for identifying the functional groups present in a compound, as each group has a characteristic set of vibrational frequencies. nih.gov

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. The most diagnostic vibrations are those associated with the N-H bonds of the thioamide, the C=S (thione) double bond, and the C-N bonds, as well as vibrations from the pyrazole ring.

N-H Stretching: The thioamide N-H group typically shows stretching vibrations in the region of 3300-3100 cm⁻¹. These bands can be sharp or broad depending on the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C=S Stretching: The thione (C=S) stretching vibration is a key indicator for this compound. This band is typically found in the region of 1250-1020 cm⁻¹ and can sometimes be coupled with other vibrations.

C-N Stretching: The stretching vibrations for the C-N bonds of the pyrazole ring and the thioamide group usually appear in the 1350-1250 cm⁻¹ range. researchgate.net

Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic skeletal vibrations, often seen in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Thioamide N-H | Stretching | 3300 - 3100 |

| Pyrazole C-H | Stretching | 3100 - 3000 |

| Methylene C-H | Stretching | 3000 - 2850 |

| C=N (Pyrazole) | Stretching | ~1560 |

| C=C (Pyrazole) | Stretching | ~1480 |

| C-N | Stretching | 1350 - 1250 researchgate.net |

| C=S (Thione) | Stretching | 1250 - 1020 |

FT-IR spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. In the solid state, this compound molecules can form hydrogen bonds between the N-H protons of the thioamide group of one molecule and the sulfur atom of the C=S group of another molecule (N-H···S=C).

This intermolecular hydrogen bonding has a noticeable effect on the FT-IR spectrum. The N-H stretching vibration band is often broadened and shifted to a lower frequency (lower wavenumber) compared to the theoretical value for a free, non-hydrogen-bonded N-H group. mdpi.com Similarly, the C=S stretching frequency can also be affected. The presence and characteristics of these bands provide strong evidence for the existence and nature of hydrogen-bonded networks in the solid-state structure of the compound. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules. For pyrazole-containing compounds, UV-Vis spectra typically reveal absorption bands corresponding to electronic transitions within the pyrazole ring and any conjugated systems.

The UV-Vis spectrum of pyrazole derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The pyrazole ring itself exhibits absorption in the UV region. For instance, gas-phase UV absorption spectrum of 1H-pyrazole shows a dominant π → π* transition around 205 nm. researchgate.net The presence of a thioamide group attached to the pyrazole ring through an ethyl linker, as in this compound, would be expected to influence these transitions.

The lone pairs of electrons on the nitrogen and sulfur atoms of the thioamide group, as well as the π-system of the C=S bond, can interact with the pyrazole ring's π-system. This extended conjugation can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. For example, studies on related pyrazole derivatives have shown that the extent of conjugation directly impacts the position of the UV-Vis absorption bands. nepjol.inforesearchgate.net In similar heterocyclic systems, π → π* transitions are often observed in the 200-400 nm range. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Pyrazole Derivatives

| Compound | λmax (nm) | Electronic Transition | Reference |

| 1H-Pyrazole (gas phase) | ~205 | π → π* | researchgate.net |

| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene complexes | 290-294 | Not specified | researchgate.net |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | 325, 415 | Not specified | nepjol.info |

This table is illustrative and based on related compounds due to the absence of specific data for this compound in the search results.

X-ray Crystallography for Definitive Three-Dimensional Structure

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined.

Numerous studies have reported the use of single crystal X-ray diffraction to confirm the structures of novel pyrazole derivatives. nih.govnih.govcardiff.ac.uknih.govsemanticscholar.org For example, the structure of a complex pyrazole derivative, 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole, was confirmed by this method. nih.gov In another instance, X-ray crystallography unambiguously confirmed the O-alkylation of an N-sulfonylpyrazole. nih.gov

The crystal structure of this compound would reveal:

The planarity of the pyrazole ring.

The conformation of the ethanethioamide side chain relative to the pyrazole ring.

The bond lengths and angles of the thioamide group.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Hydrogen bonds involving the N-H of the pyrazole and the N-H and S atoms of the thioamide group would be of particular interest.

While a specific crystal structure for this compound is not present in the search results, the extensive use of this technique for a wide array of related pyrazole compounds underscores its critical role in the definitive structural elucidation of such molecules. semanticscholar.orguobaghdad.edu.iquobaghdad.edu.iq

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure for this compound is not publicly available, the analysis of related pyrazole-carbothioamide structures provides significant insight into the expected intermolecular interactions that govern its crystal packing. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

It is anticipated that in a crystal of this compound, the thioamide group (-C(S)NH₂) would play a crucial role in forming strong hydrogen bonds, likely of the N-H···S or N-H···N type, which would be visible as distinct spikes in the Hirshfeld fingerprint plots. The pyrazole ring itself can participate in C-H···π interactions, further stabilizing the crystal structure. The interplay of these various weak interactions dictates the final supramolecular assembly of the compound in the solid state.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

A complete understanding of the structure of this compound is achieved by integrating data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methylene (-CH₂-) bridge, and the thioamide (-NH₂) group. The chemical shifts of the pyrazole protons would confirm the 1-substitution pattern. The methylene protons would likely appear as a singlet or a more complex multiplet depending on the molecular conformation and solvent effects. The NH₂ protons are typically broad and their chemical shift is concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to appear significantly downfield. The chemical shifts of the pyrazole and methylene carbons would further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. Key vibrational bands anticipated for this compound would include:

N-H stretching vibrations from the thioamide group, typically appearing in the region of 3400-3200 cm⁻¹.

C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic methylene group.

The C=S stretching vibration, which is a characteristic band for thioamides, though its position can vary and is often coupled with other vibrations. capes.gov.br

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (141.2 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing characteristic losses of fragments related to the pyrazole and ethanethioamide moieties.

By combining the data from these spectroscopic methods with the insights gained from theoretical analyses like Hirshfeld surfaces, a complete and unambiguous structural elucidation of this compound can be achieved.

Computational and Theoretical Chemistry of 2 1h Pyrazol 1 Yl Ethanethioamide Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly DFT, are fundamental in modern computational chemistry for investigating the structure and properties of molecules. jcsp.org.pknih.gov For a molecule like 2-(1H-pyrazol-1-yl)ethanethioamide, DFT would be the method of choice to elucidate its fundamental chemical characteristics.

Geometry Optimization and Equilibrium Structures

A primary step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Studies on similar pyrazole-containing molecules have successfully used DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-31G*, to find their equilibrium structures. jcsp.org.pkresearchgate.netresearchgate.net The optimized geometry is crucial as it forms the basis for all further property calculations.

Electronic Structure and Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, an FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netresearchgate.net For this compound, the MEP map would highlight the electronegative nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thioamide group as potential sites for electrophilic interaction, while the hydrogen atoms would show positive potential.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. jocpr.commdpi.com For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized structure.

IR Spectra: The vibrational frequencies in an Infrared (IR) spectrum can be computed to identify characteristic functional groups. jocpr.commdpi.com This analysis would predict the frequencies for key vibrations, such as the N-H and C=S stretching of the thioamide group and the C-H and C=N vibrations of the pyrazole ring.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the HOMO-LUMO transitions. jcsp.org.pk

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like the ethyl linker in this compound, can exist in multiple conformations.

Conformational Analysis: This involves systematically rotating the flexible bonds to identify all stable conformers and their relative energies. iu.edu.sa This analysis would reveal the preferred spatial arrangement of the pyrazole and ethanethioamide moieties.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the molecule over time, showing how it flexes, vibrates, and interacts with its environment (e.g., a solvent). This would offer a more realistic picture of the molecule's behavior than static quantum chemical calculations.

While the computational framework to study this compound is well-established, the specific application to this compound has yet to be reported. The synthesis and subsequent detailed computational analysis of this molecule would provide valuable data, contributing to the broader understanding of pyrazole-containing compounds.

Theoretical Studies on Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the reactivity of a molecule through various descriptors derived from its electronic structure. nih.gov These descriptors, typically calculated using Density Functional Theory (DFT), help predict how a molecule will interact with other chemical species. asrjetsjournal.org Key indicators include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. nih.gov A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For pyrazole derivatives, DFT calculations have shown that the distribution of these frontier orbitals is key to their reactivity. nih.govnih.gov The pyrazole ring, being an aromatic heterocycle, has a complex electronic nature, capable of acting as both a π-electron donor and acceptor depending on the substituents. The nitrogen atoms in the ring, particularly the N2 atom, are typically regions of high electron density and potential sites for electrophilic attack.

In the case of this compound, the pyrazole ring is attached to an ethanethioamide group. The thioamide functional group (-C(S)NH2) is known to be a strong electron-withdrawing group. Therefore, it is anticipated that the HOMO would be localized primarily on the pyrazole ring, while the LUMO would be centered on the electron-deficient ethanethioamide moiety. This separation of frontier orbitals would define its reactivity, making the pyrazole ring the likely site for oxidation and the thioamide group the center for nucleophilic attack or reduction.

Other global reactivity descriptors that can be derived from HOMO and LUMO energies include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

The following table presents representative calculated reactivity descriptors for some pyrazole derivatives from the literature, illustrating the typical range of these values.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 | B3LYP/6-31G(d) | nih.gov |

| N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]...hydrazide | -5.44 | -1.21 | 4.23 | B3LYP/6-31G* | jcsp.org.pk |

| 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] acs.orgnih.govresearchgate.netoxadiazole | -4.7732 | -2.7316 | 2.042 | B3LYP/6-31G(d,p) | scientific.net |

| A pyrazole-benzoxadiazole derivative (Compound 4c) | -5.5971 | -2.4598 | 3.1373 | B3LYP/6-31G | researchgate.net |

This table is for illustrative purposes, showing data for related pyrazole structures, not this compound itself.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. mdpi.com Organic molecules, particularly those with extended π-conjugation and donor-acceptor frameworks, can exhibit large NLO responses. The key parameter for molecular NLO activity is the first-order hyperpolarizability (β). mdpi.com

For this compound, the combination of the π-system of the pyrazole ring and the thioamide group could lead to intramolecular charge transfer (ICT), a key mechanism for generating NLO response. The pyrazole ring can act as the donor and the thioamide as the acceptor. However, without a more extended conjugated system linking them, the NLO response is expected to be modest. The magnitude of the hyperpolarizability would be sensitive to the planarity of the molecule and the degree of electronic communication between the two moieties.

Below is a table of computationally determined first-order hyperpolarizability values for several pyrazole derivatives found in the literature. These values are often compared to that of urea, a standard reference material for NLO properties. researchgate.net

| Compound | First-Order Hyperpolarizability (β_tot) (esu) | Method/Basis Set | Reference |

| A pyrazole-benzoxadiazole derivative | 1.39 x 10⁻³⁰ | B3LYP/6-31G | researchgate.net |

| A pyrazoline-based scaffold (P3) | 2.57 x 10⁻²⁷ | DFT | researchgate.net |

| p-Cl Benzaldehyde (for comparison) | 820.22 x 10⁻³⁰ | B3LYP/6-31G' | mdpi.com |

| A D-A type pyrazine (B50134) derivative (S-4) | 7.93 x 10⁻³³ | DFT | rsc.org |

This table presents representative data for related heterocyclic compounds to illustrate the range of NLO properties and should not be taken as direct values for this compound.

Computational Insights into Hydrogen Bonding Networks

Hydrogen bonding is a critical non-covalent interaction that governs the supramolecular assembly, crystal packing, and interaction with biological targets. This compound possesses multiple sites capable of participating in hydrogen bonds.

Hydrogen Bond Acceptor Sites:

Pyrazole N2 Atom: The lone pair of electrons on the sp²-hybridized nitrogen atom (N2) of the pyrazole ring is a well-established hydrogen bond acceptor. nih.gov Computational studies on pyrazole-containing systems have identified this site's crucial role in forming networks, sometimes mediated by water molecules. nih.govmdpi.comresearchgate.net

Thioamide Sulfur Atom: The sulfur atom of the thioamide group is a strong hydrogen bond acceptor. acs.orgnih.gov Computational studies have shown that the N-H···S=C hydrogen bond is significantly strong, with a calculated enthalpy of approximately -30 kJ/mol. acs.orgnih.gov This is comparable in strength to conventional N-H···O=C hydrogen bonds. acs.org The optimal geometry for this interaction, however, can be more constrained than for an oxygen acceptor. nih.gov

Hydrogen Bond Donor Site:

Thioamide N-H Group: The N-H protons of the primary thioamide are potent hydrogen bond donors. Theoretical studies on thioformamide (B92385) dimers suggest that thioamides can be stronger hydrogen bond donors than their amide counterparts by 1.0-1.5 kcal/mol. nih.gov

Given these features, this compound is expected to form robust hydrogen-bonded networks in the solid state. A likely and common motif would be a dimer formed through a pair of N-H···S hydrogen bonds, creating a stable eight-membered ring. Furthermore, the pyrazole N2 acceptor site allows for the formation of extended chains or more complex three-dimensional networks.

The table below summarizes typical computed hydrogen bond energies and lengths for thioamide and pyrazole systems, providing a basis for understanding the interactions involving this compound.

| Hydrogen Bond Type | System Studied | Computed Interaction Energy / Enthalpy (kcal/mol) | Basis Set/Method | Reference |

| Amide–N–H···S=C | Model Thioamide Systems | ~ -7.17 (-30 kJ/mol) | Quantum Chemistry Calc. | acs.orgnih.gov |

| Thioamide N-H Donor | Thioformamide Dimer | ~1.0-1.5 stronger than amide | rωB97X-D/aug-cc-pVDZ | nih.gov |

| Thioamide C=S Acceptor | Thioformamide Dimer | ~0.3 stronger than amide (in polar env.) | rωB97X-D/aug-cc-pVDZ | nih.gov |

| N_pyrazole–H···N_pyrazolate | Cobalt-tren-pyrazole Complex | - | - | mdpi.comresearchgate.net |

This table provides data from computational studies on model systems containing thioamide and pyrazole functionalities to infer the hydrogen bonding behavior of this compound.

Derivatization Strategies and Analogue Synthesis of Pyrazole Thioamide Scaffolds

Chemical Modifications of the Pyrazole (B372694) Ring

Introduction of Substituents at Different Positions (e.g., C-3, C-4, C-5)

The pyrazole ring is an aromatic heterocycle whose positions have distinct reactivities. nih.gov Position C-4 is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.govchim.it In contrast, positions C-3 and C-5 are adjacent to the electronegative nitrogen atoms, making them more susceptible to nucleophilic attack, though direct substitution is less common than electrophilic attack at C-4. nih.govchim.it

A prevalent strategy for achieving substitution at the C-3, C-4, and C-5 positions involves utilizing pyrazole carbaldehydes with pre-existing substituents as starting materials. beilstein-journals.orgresearchgate.net An efficient one-pot, three-component reaction has been developed for the synthesis of pyrazole-tethered thioamides by reacting diverse pyrazole carbaldehydes with secondary amines and elemental sulfur. beilstein-journals.orgresearchgate.net This metal-free and catalyst-free approach demonstrates the feasibility of incorporating substituents at various positions of the pyrazole ring, as the substitution pattern of the final thioamide product is dictated by the initial choice of pyrazole carbaldehyde. beilstein-journals.org For instance, starting with pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, or pyrazole-5-carbaldehyde leads to the corresponding C-3, C-4, or C-5-linked thioamide conjugates. beilstein-journals.org

Synthesis of Pyrazole-Thioamide Analogues with Specific Substitution Patterns

The synthesis of pyrazole-thioamide analogues with specific substitution patterns is crucial for targeted applications. Research has shown that the strategic placement of substituents can significantly impact the molecule's biological and chemical properties. nih.govnih.gov

For example, in the development of G protein-coupled receptor 52 (GPR52) agonists, the introduction of a methyl substituent at the C-3 position of a 1H-pyrazole ring was found to increase agonistic activity. nih.gov Further substitution with a methyl group at the C-5 position, combined with other modifications, helped to improve solubility while maintaining biological activity. nih.gov

The synthesis of C-5 substituted analogues has been demonstrated using pyrazole-5-carbaldehydes, which were noted to be more reactive compared to their C-3 and C-4 counterparts, leading to high yields of the desired thioamide products in shorter reaction times. beilstein-journals.org This highlights the ability to selectively synthesize analogues with specific substitution patterns by choosing the appropriate starting materials and reaction conditions.

Table 1: Synthesis of Substituted Pyrazole-Thioamides from Pyrazole Carbaldehydes This table illustrates the synthesis of various N,N-disubstituted thioamides from corresponding pyrazole carbaldehydes, demonstrating derivatization at different positions of the pyrazole ring.

| Starting Pyrazole Carbaldehyde | Amine | Resulting Thioamide Product | Pyrazole Substitution | Reference |

| Pyrazole-4-carbaldehyde | Morpholine (B109124) | 4-(Morpholine-4-carbothioyl)-1H-pyrazole | C-4 | beilstein-journals.org |

| Pyrazole-4-carbaldehyde | Pyrrolidine | 4-(Pyrrolidine-1-carbothioyl)-1H-pyrazole | C-4 | beilstein-journals.org |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Morpholine | 4-(Morpholine-4-carbothioyl)-1-phenyl-1H-pyrazole | C-4, N-1 | beilstein-journals.org |

| Pyrazole-5-carbaldehyde | Morpholine | 5-(Morpholine-4-carbothioyl)-1H-pyrazole | C-5 | beilstein-journals.org |

| Pyrazole-3-carbaldehyde | Morpholine | 3-(Morpholine-4-carbothioyl)-1H-pyrazole | C-3 | beilstein-journals.org |

Transformations at the Ethanethioamide Moiety

Modifications to the ethanethioamide portion of the molecule offer another avenue for creating analogues with diverse characteristics. These transformations can involve substitutions on the thioamide nitrogen or alterations to the two-carbon linker.

N-Substitution of the Thioamide Nitrogen

The nitrogen atom of the thioamide group is a key site for derivatization. The primary thioamide (-CSNH2) can be converted to secondary (-CSNHR) or tertiary (-CSNRR') thioamides. The previously mentioned three-component reaction involving pyrazole carbaldehydes, elemental sulfur, and secondary amines (like morpholine or pyrrolidine) directly yields N,N-disubstituted thioamides. beilstein-journals.orgresearchgate.net This method provides a straightforward route to a wide range of N-substituted analogues by simply varying the amine component in the reaction mixture.

Cycloaddition and Condensation Reactions for Fused Heterocycles

The pyrazole-thioamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cycloaddition and condensation reactions are powerful tools for constructing bicyclic and polycyclic structures, which are of significant interest in materials science and medicinal chemistry. mdpi.comnih.gov

The functional groups of the scaffold, particularly the thioamide and the pyrazole ring itself, can participate in these ring-forming reactions. For instance, pyrazole derivatives bearing reactive functional groups like hydrazones or aldehydes readily undergo condensation with various reagents to form fused systems. researchgate.net The reaction of ethyl acetoacetate (B1235776) (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes results in the formation of 2-(4-arylidene-3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-6-methylpyrimidin-4(3H)-ones, demonstrating a cyclocondensation pathway to fused pyrazoles. researchgate.net

Furthermore, multicomponent reactions are highly effective for building fused pyrazole derivatives. The four-component reaction of aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and malononitrile (B47326) can produce pyrano[2,3-c]pyrazole derivatives through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov 1,3-dipolar cycloaddition reactions are also a cornerstone of pyrazole synthesis and can be employed to construct the initial pyrazole ring, which is then elaborated into a fused system. nih.govrsc.orgthieme-connect.de

Table 2: Synthesis of Fused Heterocycles from Pyrazole Derivatives This table summarizes various reactions where pyrazole precursors are used to construct fused heterocyclic systems.

| Pyrazole Precursor | Reagent(s) | Reaction Type | Resulting Fused Heterocycle | Reference |

| Hydrazone of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Aromatic Aldehydes | Condensation | Pyrazolyl-hydrazones | researchgate.net |

| 7-Nitroindole-2-carbohydrazide | Acetylacetone | Condensation/Cyclization | (Pyrazol-1-yl)(7-nitroindol-2-yl)ketones | researchgate.net |

| Ethyl acetoacetate (pyrimidin-2-yl)hydrazone | Aromatic Aldehydes | Cyclocondensation | 2-(Pyrazol-1-yl)pyrimidine derivatives | researchgate.net |

| Hydrazine hydrate, Aldehydes, Ethyl acetoacetate, Malononitrile | Multicomponent Reaction | Condensation/Cyclization | Pyrano[2,3-c]pyrazoles | nih.gov |

| Azidoacrylates | Thermolysis in flow | Intramolecular Cyclization | Pyrazolo[1,5-a]pyridine | mdpi.com |

Formation of Pyrazole-Linked Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classical and highly effective method for constructing the thiazole ring. chemhelpasap.comsynarchive.comyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.comyoutube.com In the context of pyrazole-thioamides, this strategy allows for the direct linkage of a pyrazole moiety to a newly formed thiazole ring.

The general mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-halocarbonyl compound, followed by cyclization and dehydration to yield the thiazole ring. youtube.comyoutube.com A modified Hantzsch synthesis has been employed for the one-pot, three-component reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds to produce thiazole and thiazolyl-pyrazole derivatives. acgpubs.org This approach is noted for its efficiency, short reaction times, and high yields. acgpubs.org

Recent advancements have focused on developing more environmentally benign and efficient protocols. For instance, a green and efficient room-temperature multicomponent reaction has been reported for the synthesis of novel pyrazole-linked thiazoles from aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a hydrogen-bond-donating reaction medium. acs.org This method facilitates the formation of C-C, C-N, and C-S bonds in a single step, yielding diverse hybrid molecules. acs.org

Furthermore, pyrazole-based 1,3-thiazoles have been synthesized by reacting N-(4-(pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives with reagents like ethyl chloroacetate (B1199739) and 3-chloro-2,4-pentanedione. nih.gov These examples highlight the adaptability of the Hantzsch synthesis and related reactions in creating a library of pyrazole-thiazole analogues. nih.govnih.govraco.catraco.cat

Table 1: Examples of Reagents for Pyrazole-Linked Thiazole Synthesis

| Pyrazole Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| Pyrazole-thioamide | α-Haloketone | Pyrazole-linked thiazole | chemhelpasap.comsynarchive.com |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide | Carbonyl compound | Thiazolyl-pyrazole derivative | acgpubs.org |

| Aryl thioamide, Pyrazolone | Aryl glyoxal | Pyrazole-linked thiazole | acs.org |

| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Ethyl chloroacetate | Pyrazole-linked thiazolidin-4-one | nih.gov |

| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | 3-Chloro-2,4-pentanedione | Pyrazole-linked 1,3-thiazole | nih.gov |

Synthesis of Pyrazole-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles from thioamides is a well-established transformation in heterocyclic chemistry. organic-chemistry.orgsbq.org.brnih.govmdpi.com Several methods involve the cyclization of thiosemicarbazides or their derivatives with various reagents. sbq.org.brnih.govmdpi.comresearchgate.net

One common approach involves the reaction of thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid, to form 2-amino-1,3,4-thiadiazoles. nih.govmdpi.com A one-pot method using polyphosphate ester (PPE) as a catalyst and solvent for the reaction between thiosemicarbazide and carboxylic acids has been developed, offering a more environmentally friendly alternative to harsh reagents. nih.gov